molecular formula C14H15N3O B11171911 4-phenyl-N-(pyrimidin-2-yl)butanamide

4-phenyl-N-(pyrimidin-2-yl)butanamide

Cat. No.: B11171911
M. Wt: 241.29 g/mol
InChI Key: FBHJQRLDKJOKBU-UHFFFAOYSA-N
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Description

4-Phenyl-N-(pyrimidin-2-yl)butanamide is an organic compound belonging to the class of phenylacetamides. It is characterized by a phenyl group attached to a butanamide backbone, with a pyrimidin-2-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-N-(pyrimidin-2-yl)butanamide typically involves the condensation of 4-phenylbutanoic acid with pyrimidin-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-N-(pyrimidin-2-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: NaH in dimethylformamide (DMF) with alkyl halides.

Major Products:

Scientific Research Applications

4-Phenyl-N-(pyrimidin-2-yl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenyl-N-(pyrimidin-2-yl)butanamide involves its interaction with specific molecular targets. One of the primary targets is lanosterol 14-alpha demethylase, an enzyme critical for ergosterol biosynthesis in fungi. By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to antifungal effects .

Comparison with Similar Compounds

Uniqueness: 4-Phenyl-N-(pyrimidin-2-yl)butanamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit lanosterol 14-alpha demethylase sets it apart from other similar compounds, making it a valuable candidate for antifungal research .

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

4-phenyl-N-pyrimidin-2-ylbutanamide

InChI

InChI=1S/C14H15N3O/c18-13(17-14-15-10-5-11-16-14)9-4-8-12-6-2-1-3-7-12/h1-3,5-7,10-11H,4,8-9H2,(H,15,16,17,18)

InChI Key

FBHJQRLDKJOKBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=NC=CC=N2

Origin of Product

United States

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